

Fmoc-Gly-Gly-D-Phe-OH molecular weight and formula

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Compound of Interest

Compound Name: **Fmoc-Gly-Gly-D-Phe-OH**

Cat. No.: **B11931819**

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In-Depth Technical Guide: Fmoc-Gly-Gly-D-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the chemical properties of **Fmoc-Gly-Gly-D-Phe-OH**, a key building block in peptide synthesis and drug development.

Core Molecular Data

The fundamental molecular attributes of **Fmoc-Gly-Gly-D-Phe-OH** are summarized below. As a stereoisomer of the more commonly cited L-form, it shares the same molecular formula and weight.

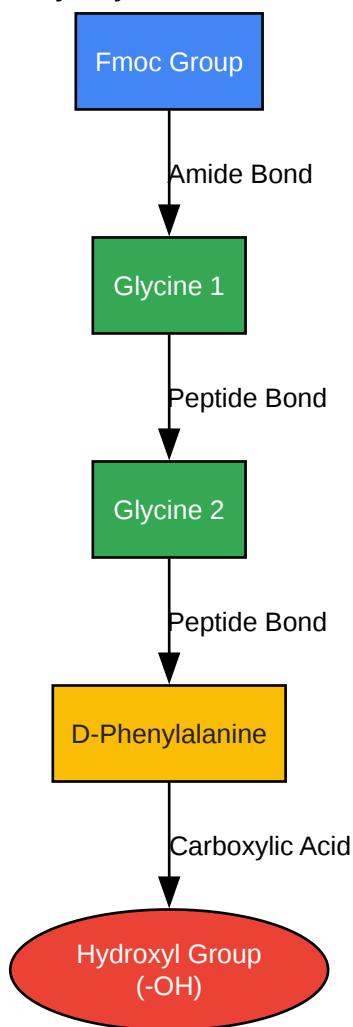
Property	Value
Molecular Formula	C ₂₈ H ₂₇ N ₃ O ₆
Molecular Weight	501.53 g/mol [1]

Molecular Structure and Components

Fmoc-Gly-Gly-D-Phe-OH is a tripeptide derivative. Its structure consists of three key components: an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, followed by a

diglycine (Gly-Gly) spacer, and a C-terminal D-Phenylalanine (D-Phe) residue with a free carboxylic acid (-OH) group.

Fmoc-Gly-Gly-D-Phe-OH Structure



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Caption: Logical relationship of **Fmoc-Gly-Gly-D-Phe-OH** components.

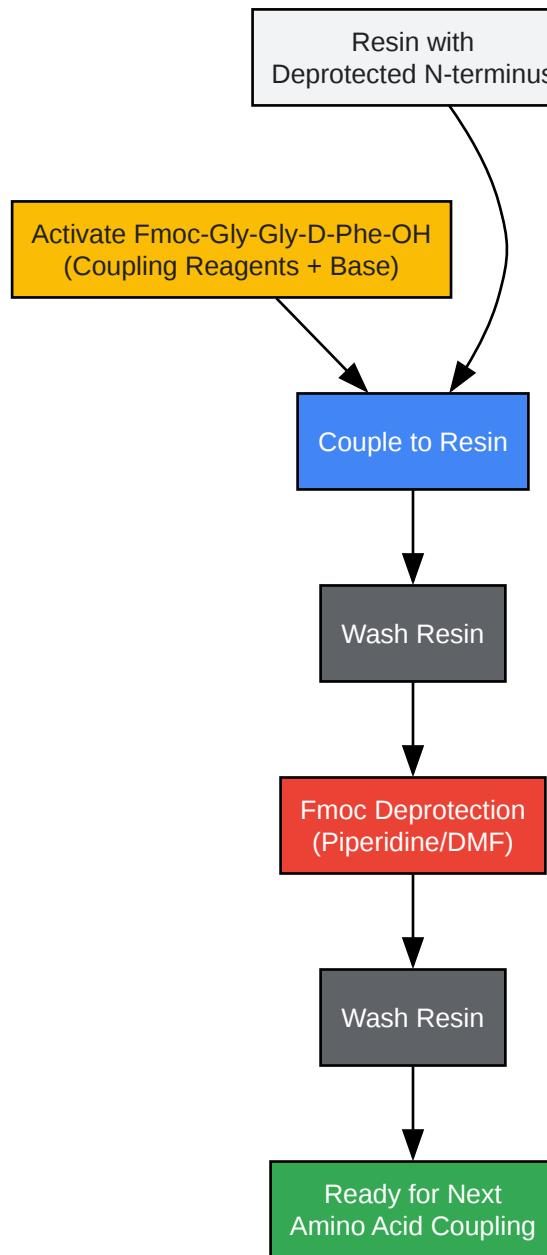
Experimental Protocols

While specific experimental applications for **Fmoc-Gly-Gly-D-Phe-OH** are vast and varied, its primary use is in solid-phase peptide synthesis (SPPS). A generalized protocol for its incorporation into a growing peptide chain is outlined below.

General Protocol for Coupling **Fmoc-Gly-Gly-D-Phe-OH** in SPPS:

- Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) that has the preceding amino acid of the target peptide already attached and its N-terminal Fmoc group removed (deprotected).
- Activation of **Fmoc-Gly-Gly-D-Phe-OH**:
 - Dissolve **Fmoc-Gly-Gly-D-Phe-OH** in a suitable solvent (e.g., Dimethylformamide - DMF).
 - Add a coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or NMM) to activate the C-terminal carboxylic acid.
 - Allow the activation to proceed for a few minutes at room temperature.
- Coupling to Resin:
 - Add the activated **Fmoc-Gly-Gly-D-Phe-OH** solution to the deprotected resin.
 - Agitate the mixture for a specified time (typically 1-2 hours) to allow for the formation of the peptide bond.
- Washing: Wash the resin extensively with DMF and other solvents (e.g., Dichloromethane - DCM) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete.
- Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF (typically 20%) to remove the Fmoc protecting group from the newly added tripeptide, preparing it for the next coupling cycle.

SPPS Workflow with Fmoc-Gly-Gly-D-Phe-OH

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Caption: Generalized workflow for solid-phase peptide synthesis.

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References

- 1. medchemexpress.com [medchemexpress.com]
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